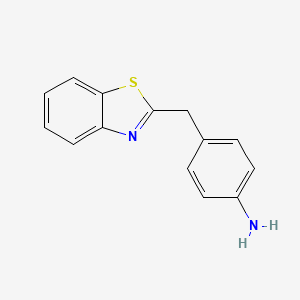4-(1,3-Benzothiazol-2-ylmethyl)aniline
CAS No.: 37859-28-2
Cat. No.: VC2006801
Molecular Formula: C14H12N2S
Molecular Weight: 240.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 37859-28-2 |
|---|---|
| Molecular Formula | C14H12N2S |
| Molecular Weight | 240.33 g/mol |
| IUPAC Name | 4-(1,3-benzothiazol-2-ylmethyl)aniline |
| Standard InChI | InChI=1S/C14H12N2S/c15-11-7-5-10(6-8-11)9-14-16-12-3-1-2-4-13(12)17-14/h1-8H,9,15H2 |
| Standard InChI Key | GUUPKXREMJGASF-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)N=C(S2)CC3=CC=C(C=C3)N |
| Canonical SMILES | C1=CC=C2C(=C1)N=C(S2)CC3=CC=C(C=C3)N |
Introduction
| Parameter | Value |
|---|---|
| CAS Number | 37859-28-2 |
| Molecular Formula | C₁₄H₁₂N₂S |
| Molecular Weight | 240.32300 g/mol |
| IUPAC Name | 4-(1,3-Benzothiazol-2-ylmethyl)aniline |
| Synonyms | 4-(Benzo[d]thiazol-2-ylmethyl)aniline; 4-(2-Benzothiazolylmethyl)benzenamine |
| SMILES | C1=CC=C2C(=C1)N=C(S2)CC3=CC=C(C=C3)N |
| InChI | InChI=1S/C14H12N2S/c15-11-7-5-10(6-8-11)9-14-16-12-3-1-2-4-13(12)17-14/h1-8H,9,15H2 |
| InChIKey | GUUPKXREMJGASF-UHFFFAOYSA-N |
These identification parameters serve as unique identifiers for the compound in chemical databases and research literature .
Physical and Chemical Properties
The physical and chemical properties of 4-(1,3-Benzothiazol-2-ylmethyl)aniline determine its behavior in various environments and its potential applications. These properties have been characterized through experimental and computational methods.
Physical Properties
| Property | Value | Unit |
|---|---|---|
| Density | 1.278 | g/cm³ |
| Boiling Point | 439.9 (at 760 mmHg) | °C |
| Flash Point | 219.8 | °C |
| Exact Mass | 240.07200 | - |
| PSA (Polar Surface Area) | 67.15000 | Ų |
| LogP | 4.05050 | - |
| Index of Refraction | 1.718 | - |
| Melting Point | Not available | °C |
These physical properties indicate that 4-(1,3-Benzothiazol-2-ylmethyl)aniline is a stable compound with a high boiling point and flash point, suggesting thermal stability under normal conditions .
Spectroscopic Properties
Mass spectrometry data for 4-(1,3-benzothiazol-2-ylmethyl)aniline reveals several characteristic adducts with their predicted collision cross-section values:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 241.07939 | 150.2 |
| [M+Na]⁺ | 263.06133 | 165.6 |
| [M+NH₄]⁺ | 258.10593 | 160.8 |
| [M+K]⁺ | 279.03527 | 156.6 |
| [M-H]⁻ | 239.06483 | 156.3 |
| [M+Na-2H]⁻ | 261.04678 | 160.0 |
| [M]⁺ | 240.07156 | 154.8 |
| [M]⁻ | 240.07266 | 154.8 |
These spectroscopic data are valuable for compound identification and characterization in analytical chemistry applications .
Applications and Biological Significance
The benzothiazole scaffold, including derivatives such as 4-(1,3-Benzothiazol-2-ylmethyl)aniline, has demonstrated significant potential in various pharmaceutical applications due to its diverse biological activities.
Pharmaceutical Applications
Benzothiazole derivatives have shown promise in several therapeutic areas:
-
Potential applications in Alzheimer's disease treatment
-
Other potential therapeutic applications based on benzothiazole scaffold research:
Materials Science Applications
Beyond pharmaceutical applications, benzothiazole derivatives have shown utility in materials science:
-
Potential applications in optical materials
-
Use in electronic devices
-
Applications in chemical sensors
Research Connections
The compound has been referenced in literature related to bioorganic and medicinal chemistry:
-
Research by Keri, Rangappa S., et al. (2013) in Bioorganic and Medicinal Chemistry has included studies on this compound
-
The structural features of 4-(1,3-Benzothiazol-2-ylmethyl)aniline make it a candidate for further investigation in medicinal chemistry applications
| Supplier | Product Number | Packaging | Price (USD) |
|---|---|---|---|
| AK Scientific | 1985AE | 100mg | $264 |
| Matrix Scientific | 031236 | 500mg | $310 |
| American Custom Chemicals Corporation | CHM0119211 | 1g | $852.55 |
| American Custom Chemicals Corporation | CHM0119211 | 2.5g | $1227.82 |
| American Custom Chemicals Corporation | CHM0119211 | 5g | $1548.26 |
These commercial sources enable researchers to acquire the compound for experimental studies without the need for synthesis .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume